molecular formula C12H16 B076222 3,3,5-trimethyl-1,2-dihydroindene CAS No. 14276-95-0

3,3,5-trimethyl-1,2-dihydroindene

Cat. No.: B076222
CAS No.: 14276-95-0
M. Wt: 160.25 g/mol
InChI Key: OEAUYEGWUJMPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,5-Trimethyl-1,2-dihydroindene is a substituted dihydroindene derivative characterized by a bicyclic structure comprising a benzene ring fused with a partially saturated five-membered ring. Dihydroindene derivatives are widely studied in medicinal and synthetic chemistry due to their structural versatility and bioactivity . This reaction involves a base-catalyzed condensation between an aldehyde and a ketone in polar solvents like ethanol, with yields ranging from 5% to 80% depending on substituents and reaction conditions .

Such substitutions are critical in applications like coatings or pharmaceuticals, where steric hindrance and solubility play key roles .

Properties

CAS No.

14276-95-0

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

3,3,5-trimethyl-1,2-dihydroindene

InChI

InChI=1S/C12H16/c1-9-4-5-10-6-7-12(2,3)11(10)8-9/h4-5,8H,6-7H2,1-3H3

InChI Key

OEAUYEGWUJMPQQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(CCC2(C)C)C=C1

Canonical SMILES

CC1=CC2=C(CCC2(C)C)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,5-trimethyl-1,2-dihydroindene can be synthesized through several methods. One common approach involves the hydrogenation of indene derivatives in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with hydrogen gas being bubbled through a solution of the indene derivative in an appropriate solvent.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of indene derivatives. This process is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,3,5-trimethyl-1,2-dihydroindene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst, converting the compound to its fully saturated form.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.

    Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids under acidic or basic conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3,3,5-trimethyl-1,2-dihydroindene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3,5-trimethyl-1,2-dihydroindene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3,3,5-trimethyl-1,2-dihydroindene with structurally related dihydroindene derivatives and other substituted cyclic compounds:

Compound Name CAS Number Substituents Key Properties/Applications References
This compound Not explicitly listed 3,3,5-trimethyl Hypothesized use in coatings, drug intermediates
4,7-Dimethyl-1,2-dihydroindene 874-35-1 4,7-dimethyl Likely lower steric hindrance; potential for antifungal activity
4-Methyl-1,2-dihydroindene 2476-37-1 4-methyl Simpler structure; baseline for reactivity studies
3,3,5-Trimethylhexanone 873-94-9 Cyclohexanone derivative Used in coatings; restricted in food contact due to toxicity
2,2,4-Trimethyl-1,2-dihydroquinoline 306-83-2 Heterocyclic with methyl Polymerizable monomer; industrial applications

Pharmacological and Industrial Relevance

  • Antifungal Activity : Dihydroindene derivatives with methyl substituents exhibit activity against dermatophytes, though this compound’s efficacy remains unconfirmed .
  • Industrial Use: Methyl-substituted dihydroindenes and related ketones (e.g., 3,3,5-trimethylhexanone) are employed in coatings, but the dihydroindene’s bicyclic structure may offer superior thermal stability .

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